molecular formula C18H22N4O3S B2569039 Methyl 4-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate CAS No. 1323566-21-7

Methyl 4-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate

Cat. No.: B2569039
CAS No.: 1323566-21-7
M. Wt: 374.46
InChI Key: AJHOFMBLUAVVQA-UHFFFAOYSA-N
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Description

The compound you mentioned contains several structural components including a methyl group, a piperidine ring, an acetamido group, and a thiadiazole ring. Thiadiazole is a type of heterocyclic compound that contains a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five methylene bridges and one amine bridge .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiadiazole ring and the piperidine ring would likely contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiadiazole and piperidine rings, as well as the acetamido group. The nitrogen and sulfur atoms in the thiadiazole ring could potentially act as nucleophiles in certain reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiadiazole and piperidine rings could impact its solubility, while the acetamido group could influence its acidity or basicity .

Scientific Research Applications

Molecular Structure Analysis

The molecular structure of compounds related to Methyl 4-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate has been studied, highlighting the synthesis and structural features. For instance, Ismailova et al. (2014) focused on the synthesis of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, revealing insights into molecular configurations through crystallographic analysis (Ismailova et al., 2014).

Synthetic Methods and Organic Synthesis

The compound's relevance in organic synthesis is evident from the work of Magano et al. (2014), who discussed various synthetic pathways, including the use of palladium-catalyzed CH functionalization, demonstrating the compound's utility in medicinal chemistry synthesis (Magano et al., 2014).

Antiproliferative Effects

A study by Kumar et al. (2014) explored the antiproliferative effect of compounds including methyl 3-methoxy-4-(4-oxo-3-(5-(piperazin-1-yl)pyridin-2-yl)thiazolidin-2-yl)benzoate, highlighting its potent activity against human leukemic cells. This suggests potential applications in cancer research and treatment (Kumar et al., 2014).

Biological Activities and Applications

The biological activities of 1,3,4-thiadiazole amide derivatives containing piperazine, which are structurally similar to the compound , have been synthesized and assessed for their inhibitory effects on Xanthomonas campestris pv. oryzae, indicating potential applications in agriculture and biotechnology (Xia, 2015).

Spectroscopic Studies and Molecular Aggregation

Research by Matwijczuk et al. (2016) on compounds including 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol demonstrated the effects of molecular aggregation in organic solvents. This study contributes to understanding the photophysical properties of such compounds, relevant in materials science and spectroscopy (Matwijczuk et al., 2016).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Based on its components, it could potentially cause skin and eye irritation, and may be harmful if swallowed .

Future Directions

The potential applications of this compound would likely depend on its biological activity. Given the known properties of thiadiazoles and piperidines, it could be of interest in the development of new pharmaceuticals or agrochemicals .

Properties

IUPAC Name

methyl 4-[[2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-12-20-21-17(26-12)13-7-9-22(10-8-13)11-16(23)19-15-5-3-14(4-6-15)18(24)25-2/h3-6,13H,7-11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHOFMBLUAVVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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